molecular formula C13H18N4O B121597 4-(Adamantan-1-yl)-6-amino-1,3,5-triazin-2-ol CAS No. 151250-94-1

4-(Adamantan-1-yl)-6-amino-1,3,5-triazin-2-ol

Cat. No.: B121597
CAS No.: 151250-94-1
M. Wt: 246.31 g/mol
InChI Key: DUAQZQPORVSDBZ-UHFFFAOYSA-N
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Description

4-(Adamantan-1-yl)-6-amino-1,3,5-triazin-2-ol is a useful research compound. Its molecular formula is C13H18N4O and its molecular weight is 246.31 g/mol. The purity is usually 95%.
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Scientific Research Applications

Applications in Organic Synthesis and Material Science

Triazine derivatives, including those similar to 4-(Adamantan-1-yl)-6-amino-1,3,5-triazin-2-ol, have been widely used as raw materials in fine organic synthesis. These compounds find applications in producing agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their utility extends to the production of analytical reagents, flotation reagents, heat-resistant polymers, products with fluorescent properties, and ionic liquids, benefiting applied sciences, biotechnology, energy, and chemistry (Nazarov et al., 2021).

Pharmaceutical and Medicinal Chemistry

In medicinal chemistry, triazine scaffolds are noted for their broad spectrum of biological activities. Triazine derivatives have been synthesized and evaluated for antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, antiulcer, anticonvulsant, antimicrobial, insecticidal, and herbicidal properties. The triazine core is considered a promising moiety for the development of future drugs due to its potent pharmacological activity (Verma et al., 2019).

Anticancer Research

Research on 1,3,5-triazine analogs has highlighted their potential as anticancer agents. These compounds have exhibited significant anticancer activity against various cell lines, making them potential candidates for future anticancer formulations. The exploration of 1,3,5-triazine analogs in anticancer research underscores the versatility of the triazine scaffold in drug design and its role in identifying clinically viable anticancer molecules (Kumar et al., 2019).

Environmental and Energy Materials

The use of triazine derivatives in high-energy density materials (HEDMs) and as components in energetic materials for propellants and explosives showcases their application in the field of energy materials. High-nitrogen azine energetic compounds, including triazines, have been studied for their synthetic methods, structural analysis, physical and chemical properties, sensitivity properties, thermal properties, and detonation properties, indicating a broad application prospect in energetic materials (Yongjin & Shuhong, 2019).

Mechanism of Action

The mechanism of action of adamantane derivatives can vary widely depending on the specific derivative and its biological target .

Safety and Hazards

The safety and hazards associated with adamantane derivatives would depend on the specific derivative. It’s important to refer to the relevant Material Safety Data Sheet (MSDS) for detailed information .

Future Directions

The future directions in the research and application of adamantane derivatives are promising. They have potential uses in medicinal chemistry, particularly as antiviral and anti-tuberculosis agents .

Properties

IUPAC Name

6-(1-adamantyl)-4-amino-1H-1,3,5-triazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O/c14-11-15-10(16-12(18)17-11)13-4-7-1-8(5-13)3-9(2-7)6-13/h7-9H,1-6H2,(H3,14,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUAQZQPORVSDBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=NC(=NC(=O)N4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351010
Record name 4-Amino-6-(tricyclo[3.3.1.1~3,7~]decan-1-yl)-1,3,5-triazin-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727150
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

151250-94-1
Record name 4-Amino-6-(tricyclo[3.3.1.1~3,7~]decan-1-yl)-1,3,5-triazin-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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